molecular formula C15H28N2OS B7117730 N-(2-but-3-enylsulfanylethyl)-1-(oxolan-3-yl)piperidin-4-amine

N-(2-but-3-enylsulfanylethyl)-1-(oxolan-3-yl)piperidin-4-amine

Cat. No.: B7117730
M. Wt: 284.5 g/mol
InChI Key: PXFPKWNKOZISDS-UHFFFAOYSA-N
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Description

N-(2-but-3-enylsulfanylethyl)-1-(oxolan-3-yl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-(2-but-3-enylsulfanylethyl)-1-(oxolan-3-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2OS/c1-2-3-11-19-12-7-16-14-4-8-17(9-5-14)15-6-10-18-13-15/h2,14-16H,1,3-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFPKWNKOZISDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCSCCNC1CCN(CC1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-but-3-enylsulfanylethyl)-1-(oxolan-3-yl)piperidin-4-amine typically involves multi-step organic reactions. The starting materials might include piperidine, oxolane derivatives, and butenyl sulfides. Common synthetic routes could involve:

    Nucleophilic substitution: Reacting piperidine with an oxolane derivative under basic conditions.

    Addition reactions: Introducing the butenyl sulfide group through a Michael addition or similar reaction.

    Purification: Using techniques such as column chromatography to purify the final product.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis using larger reactors and optimized conditions to ensure high yield and purity. This might involve continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-but-3-enylsulfanylethyl)-1-(oxolan-3-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the piperidine ring or the oxolane group.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced piperidine or oxolane derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-but-3-enylsulfanylethyl)-1-(oxolan-3-yl)piperidin-4-amine would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-but-3-enylsulfanylethyl)-1-(oxolan-3-yl)piperidine: Lacks the amine group, which might affect its biological activity.

    N-(2-but-3-enylsulfanylethyl)-1-(oxolan-3-yl)piperidin-4-ol: Contains a hydroxyl group instead of an amine, potentially altering its reactivity and interactions.

Uniqueness

N-(2-but-3-enylsulfanylethyl)-1-(oxolan-3-yl)piperidin-4-amine is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties

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